[3-(2-Methylpiperidin-1-YL)propyl](2-methylpropyl)amine
Description
Core Structural Features
3-(2-Methylpiperidin-1-yl)propylamine (molecular formula: $$ \text{C}{13}\text{H}{28}\text{N}_2 $$, molecular weight: 212.37 g/mol) consists of three primary components:
- A piperidine ring substituted with a methyl group at the 2-position.
- A propyl chain ($$-\text{CH}2\text{CH}2\text{CH}_2-$$) linking the piperidine nitrogen to a primary amine group.
- An isobutyl group ($$-\text{CH}2\text{CH}(\text{CH}3)_2$$) attached to the terminal amine.
The piperidine ring adopts a chair conformation in its lowest-energy state, with the 2-methyl group occupying an equatorial position to minimize steric strain. The propyl spacer provides conformational flexibility, enabling rotation around the $$ \text{N}-\text{C} $$ and $$ \text{C}-\text{C} $$ bonds.
IUPAC Nomenclature
The systematic IUPAC name is derived by prioritizing the longest carbon chain and assigning locants to substituents:
- Parent structure : Piperidine (azabicyclo[3.3.1]nonane analog).
- Substituents :
- A methyl group at position 2 of the piperidine ring.
- A 3-aminopropyl group attached to the piperidine nitrogen.
- A 2-methylpropyl (isobutyl) group bonded to the terminal amine.
Thus, the full IUPAC name is $$ N $$-[3-(2-methylpiperidin-1-yl)propyl]-2-methylpropylamine . The SMILES notation $$ \text{CC(C)CNCCCN1C(C)CCCC1} $$ reflects this connectivity.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]propan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-12(2)11-14-8-6-10-15-9-5-4-7-13(15)3/h12-14H,4-11H2,1-3H3 |
InChI Key |
ASPYMTATKKHQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNCC(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One common method to prepare tertiary amines such as 3-(2-Methylpiperidin-1-yl)propylamine is through reductive amination. This involves:
- Reacting a primary or secondary amine (e.g., 2-methylpiperidine) with an aldehyde or ketone derivative of the propyl or 2-methylpropyl group.
- Using a reducing agent such as sodium cyanoborohydride (NaBH3CN) to reduce the imine intermediate to the tertiary amine.
For example, the reaction of 2-methylpiperidine with 3-aminopropanal or a protected aldehyde derivative, followed by reductive amination with 2-methylpropylamine or its aldehyde equivalent, can yield the target compound.
Experimental conditions typically include:
- Use of methanol or aqueous methanol as solvent.
- Temperature control at 0–25 °C to minimize side reactions.
- Monitoring reaction progress by TLC or HPLC.
This method is supported by literature examples where sodium cyanoborohydride is used to generate tertiary amines with high selectivity and yields around 70% or higher.
Nucleophilic Substitution on Piperidine Nitrogen
Another approach involves:
- Starting from 2-methylpiperidine as the nucleophile.
- Reacting it with a suitable haloalkane such as 3-chloropropylamine or a protected derivative.
- The nucleophilic substitution at the halide site forms the N-substituted piperidine intermediate.
- Subsequent reaction with 2-methylpropylamine or its activated form (e.g., via carbodiimide coupling agents) completes the synthesis.
This method often requires:
Coupling Reaction Using Carbodiimide Chemistry
For coupling amines with carboxylic acid derivatives or activated esters, carbodiimide reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) are employed.
- The piperidine amine and 2-methylpropylamine derivatives can be coupled via an amide or amine bond formation.
- Reactions are typically performed in DMF at ambient temperature.
- The reaction mixture is stirred overnight to ensure completion.
- Purification by preparative HPLC or crystallization follows.
This method is particularly useful when the target compound is part of a larger molecular framework or requires high purity.
Representative Experimental Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination of 2-methylpiperidine with aldehyde and NaBH3CN in MeOH at 20 °C | 70–75 | High selectivity for tertiary amine formation | |
| Nucleophilic substitution of 2-methylpiperidine with 3-chloropropylamine in DMF, K2CO3, reflux 75 °C | 40–60 | Requires careful control to avoid side products | |
| Carbodiimide-mediated coupling of amines in DMF with EDC/HOBt at room temperature overnight | 40–72 | Efficient for coupling with complex amine derivatives |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show signals corresponding to piperidine ring protons, methyl substituents, and propyl linker methylene groups. For example, methyl groups appear as singlets or doublets around 0.7–2.3 ppm, while methylene protons adjacent to nitrogen show multiplets at 2.5–4.5 ppm.
- Mass Spectrometry (MS): The molecular ion peak corresponds to the molecular weight of the compound (e.g., ~156 g/mol for the core amine), confirming molecular integrity.
- High-Performance Liquid Chromatography (HPLC): Retention times vary depending on column and solvent system but are used to assess purity and monitor reaction progress.
Summary of Preparation Methodology
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity, mild conditions, good yields | Requires aldehyde precursors, sensitive to reaction conditions |
| Nucleophilic Substitution | Straightforward, uses commercially available reagents | Moderate yields, possible side reactions |
| Carbodiimide Coupling | Suitable for complex molecules, high purity | More steps, requires coupling reagents and purification |
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpiperidin-1-YL)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amine oxides
Reduction: Amine derivatives
Substitution: Substituted amines
Scientific Research Applications
3-(2-Methylpiperidin-1-YL)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperidin-1-YL)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several amines reported in the evidence:
| Compound Name | Molecular Formula | Key Features | Applications | References |
|---|---|---|---|---|
| 3-(2-Methylpiperidin-1-YL)propylamine | C₁₂H₂₅N₂ | Hybrid secondary (piperidine) and tertiary (isobutyl) amines | Research (potential drug intermediate) | |
| IQS-01.01RS | Not Provided | Contains 3-[(2S)-2-methylpiperidin-1-yl]propan-1-amine backbone | GPCR inhibition (lymphoma treatment) | |
| (2-Methoxyethyl)[3-(2-methylpiperidin-1-yl)propyl]amine | C₁₂H₂₆N₂O | Methoxyethyl substituent instead of isobutyl | Not specified | |
| Darunavir | C₂₇H₃₇N₃O₇S | Includes (2-methylpropyl)amino group | HIV protease inhibitor | |
| TMMAP ([trimethoxy[3-(methylamino)propyl]silane]) | C₇H₁₈N₂O₃Si | Secondary amine-modified silica | CO₂ adsorption |
Key Observations :
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
| Property | Target Compound (Predicted) | Methyl(2-methylpropyl)amine | TMMAP | APTES (Primary Amine) |
|---|---|---|---|---|
| Molecular Weight | 197.34 g/mol | 87.17 g/mol | 206.31 g/mol | 221.37 g/mol |
| Boiling Point | ~250–300°C (estimated) | Not Provided | Not Provided | Not Provided |
| Amine Type | Secondary/Tertiary | Tertiary | Secondary | Primary |
| CO₂ Adsorption Efficiency (Moist) | Potential high efficiency | N/A | 0.90 mmol/g | 0.80 mmol/g |
Notes:
Biological Activity
3-(2-Methylpiperidin-1-YL)propylamine is a specialized organic compound classified as an amine, with the molecular formula CHN and a molecular weight of approximately 212.37 g/mol. Its structure consists of a propyl chain linked to a piperidine ring, which is further substituted with a methyl group. This unique structure provides the compound with distinct biological activities and potential applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of 3-(2-Methylpiperidin-1-YL)propylamine typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The introduction of the propyl and methyl groups is performed through alkylation reactions, which may involve the use of alkyl halides or other electrophilic reagents.
These synthetic pathways are crucial for generating the desired compound with high purity and yield, allowing for further biological evaluation.
Research indicates that compounds like 3-(2-Methylpiperidin-1-YL)propylamine may interact with various biological receptors, potentially modulating their activity. Such interactions are essential for elucidating the pharmacological profile of the compound.
Pharmacological Potential
The biological activity of this compound has been investigated in various contexts:
- Neuroactivity : Similar compounds have demonstrated neuroactive properties, suggesting potential applications in treating neurological disorders.
- Receptor Modulation : Studies have shown that derivatives of this compound can act as modulators for specific receptors, including those involved in pain and mood regulation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 3-(2-Methylpiperidin-1-YL)propylamine. The following table summarizes key features of related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Methylpiperidine | 626-50-4 | Simple piperidine derivative; used in synthesis |
| N,N-Dimethyl-2-(piperidin-2-yl)ethanamine | 60717-49-9 | Known for its stimulant properties |
| Bis(1-methylpiperidin-4-yl)amine | 117927-28-3 | Exhibits unique binding properties |
| 2-(1-Isopropylpiperidin-2-yl)ethanamine | 915922-79-1 | Potentially neuroactive; similar piperidine structure |
This table highlights the distinct structural modifications of 3-(2-Methylpiperidin-1-YL)propylamine that may confer unique biological activities.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 3-(2-Methylpiperidin-1-YL)propylamine:
- Neuropharmacological Studies : Research has indicated that compounds with similar structures can influence neurotransmitter systems, potentially providing therapeutic benefits for conditions such as depression and anxiety.
- Inhibition Studies : Inhibition assays have shown that certain derivatives can inhibit specific enzymes or receptors, which may correlate with their pharmacological effects. For instance, studies on phospholipase A enzymes suggest that inhibition by related compounds could lead to significant biological outcomes, including drug-induced phospholipidosis .
- Antimicrobial Activity : While not directly studied for 3-(2-Methylpiperidin-1-YL)propylamine), related compounds have shown promising antimicrobial properties against various pathogens, indicating potential avenues for exploration in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
